molecular formula C16H14ClN3O3S3 B2725657 N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-33-0

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B2725657
CAS RN: 1021030-33-0
M. Wt: 427.94
InChI Key: XEORGFMPISCQIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as CTP-499, is a novel compound that has been synthesized for its potential use in treating chronic kidney disease (CKD). CKD is a progressive condition that affects millions of people worldwide and is characterized by the gradual loss of kidney function over time. Currently, there are no effective treatments for CKD, and patients often require dialysis or kidney transplantation to survive. However, CTP-499 has shown promising results in preclinical studies and may represent a new avenue for treating this debilitating condition.

Scientific Research Applications

Antiviral and Anticancer Applications

Antiviral Activity : Sulfonamide derivatives, including those with thiophene and thiazole moieties, have been investigated for their antiviral properties. A study detailed the synthesis of thiadiazole sulfonamides, finding that certain compounds exhibited anti-tobacco mosaic virus activity, demonstrating the potential of sulfonamides in antiviral research (Chen et al., 2010).

Anticancer Activity : Another research focus has been on the anticancer activities of sulfonamide derivatives. For instance, novel sulfonamide derivatives were synthesized and showed cytotoxicity against breast and colon cancer cell lines, with some compounds displaying potent activity suggesting their utility as cancer therapeutics (Ghorab et al., 2015).

Enzyme Inhibition

Carbonic Anhydrase Inhibitors : Sulfonamides, including those with thiophene and thiazole groups, have been extensively studied as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. Research has identified potent CA inhibitors among sulfonamide derivatives, highlighting their potential in treating diseases like cancer, glaucoma, and edema (Ilies et al., 2003).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEORGFMPISCQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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